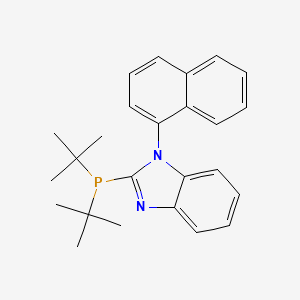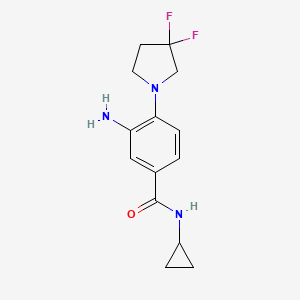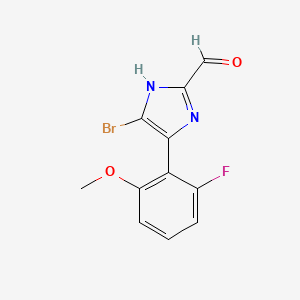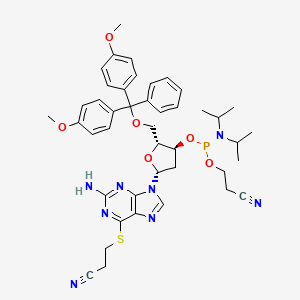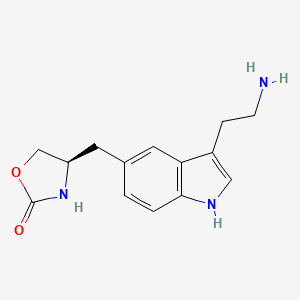
Norzolmitripan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norzolmitripan is a metabolite of zolmitriptan, a selective serotonin receptor agonist of the 1B and 1D subtypes. Zolmitriptan is commonly used in the acute treatment of migraine attacks with or without aura and cluster headaches . This compound retains some of the pharmacological properties of its parent compound, making it an important subject of study in pharmacokinetics and pharmacodynamics.
Preparation Methods
The synthesis of norzolmitripan typically involves the metabolic conversion of zolmitriptan in the human body. for research purposes, it can be synthesized through chemical routes that mimic this metabolic process. The synthetic route generally involves the following steps:
Starting Material: Zolmitriptan.
Oxidation: Zolmitriptan undergoes oxidation to form this compound.
Reaction Conditions: The oxidation process can be carried out using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Chemical Reactions Analysis
Norzolmitripan undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can revert this compound back to its parent compound, zolmitriptan.
Substitution: Substitution reactions can occur at various positions on the indole ring, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Norzolmitripan has several scientific research applications, including:
Pharmacokinetics: Studying the metabolic pathways of zolmitriptan and its metabolites.
Pharmacodynamics: Understanding the pharmacological effects of this compound in comparison to zolmitriptan.
Biological Studies: Investigating the role of this compound in serotonin receptor modulation.
Medical Research: Exploring potential therapeutic applications in migraine and cluster headache treatment.
Mechanism of Action
Norzolmitripan exerts its effects primarily through modulation of nociceptive nerve signaling in the central nervous system. It acts on 5-HT 1B/1D receptors throughout the trigeminocervical complex and associated areas of the brain. This modulation leads to enhanced vasoconstriction and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
Norzolmitripan is similar to other triptans, such as sumatriptan, rizatriptan, and eletriptan. it is unique in its specific metabolic pathway and pharmacokinetic profile. Unlike its parent compound zolmitriptan, this compound has a different receptor binding affinity and metabolic stability, making it a valuable compound for studying the pharmacological nuances of triptans .
Similar Compounds
- Sumatriptan
- Rizatriptan
- Eletriptan
- Almotriptan
- Frovatriptan
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical efficacy .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(4R)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/t11-/m1/s1 |
InChI Key |
NKOBWHOGNBPTDO-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


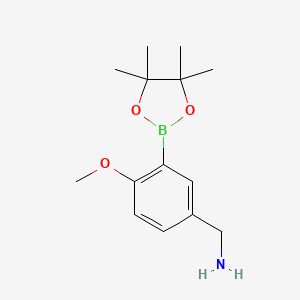



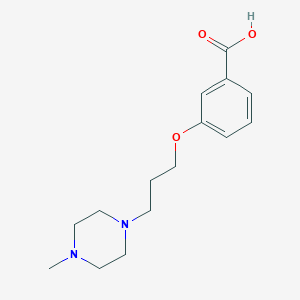
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

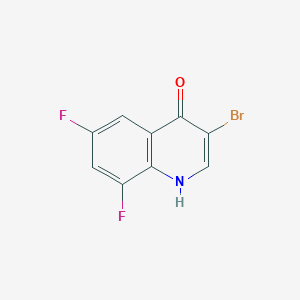
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
